The Discovery and History of Angiotensin (1-7): A Technical Guide
The Discovery and History of Angiotensin (1-7): A Technical Guide
Unveiling a Counter-Regulatory Axis within the Renin-Angiotensin System
Introduction
For decades, the Renin-Angiotensin System (RAS) was primarily understood as a linear cascade culminating in the production of the potent vasoconstrictor, Angiotensin II (Ang II). However, the discovery of Angiotensin (1-7) [Ang-(1-7)] in 1988 marked a paradigm shift, revealing a counter-regulatory axis with multifaceted physiological roles.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones that have shaped our understanding of Ang-(1-7), tailored for researchers, scientists, and drug development professionals.
A Historical Timeline: From Obscurity to a Key Player
The journey to understanding Ang-(1-7) was not a singular event but a gradual unraveling of the complexities of the RAS. Initially considered an inactive metabolite of Ang II, its biological significance was progressively established through a series of pivotal discoveries.[3][4]
Table 1: Key Milestones in the Discovery and History of Angiotensin (1-7)
| Year | Discovery/Event | Key Researchers/Publications | Significance |
| 1988 | First identification of Ang-(1-7) as a primary product of Angiotensin I metabolism in the brain, independent of ACE. | Santos et al. | Challenged the conventional view of the RAS cascade and suggested alternative enzymatic pathways.[2][4] |
| 1988 | First report of a biological action of Ang-(1-7): the release of vasopressin from rat hypothalamo-neurohypophyseal explants. | Schiavone et al. | Provided the initial evidence that Ang-(1-7) was a biologically active peptide.[5] |
| 1994 | Development of A-779, a selective antagonist for the Ang-(1-7) receptor. | Santos et al. | A crucial pharmacological tool that enabled the specific investigation of Ang-(1-7)'s effects and pointed towards a unique receptor.[4] |
| 2000 | Discovery of Angiotensin-Converting Enzyme 2 (ACE2) as a major enzyme responsible for the formation of Ang-(1-7) from Ang II. | Tipnis et al. and Donoghue et al. | Identified a key enzymatic pathway for Ang-(1-7) production and established the ACE2/Ang-(1-7) axis.[2][6] |
| 2003 | Identification of the G protein-coupled receptor Mas as the functional receptor for Ang-(1-7). | Santos et al. | Provided the molecular basis for the physiological actions of Ang-(1-7) and solidified the concept of the ACE2/Ang-(1-7)/Mas axis.[4][7] |
Quantitative Data Summary
The following tables summarize key quantitative data related to Ang-(1-7) binding and its physiological effects, providing a reference for experimental design and interpretation.
Table 2: Angiotensin (1-7) Receptor Binding Affinities
| Ligand | Receptor | Cell Type/Tissue | Kd (nM) | Reference |
| 125I-Ang-(1-7) | Mas | Mas-transfected CHO cells | ~1.15 | [8] |
| 125I-Ang-(1-7) | Mas (in presence of B2R) | B2R-MasR-transfected cells | ~0.14 | [8] |
| 125I-Ang-(1-7) | AT1 | - | Ki = 8.0 ± 3.2 | [9] |
| 125I-Ang-(1-7) | Macrophages (THP-1) | - | ~250 | [10] |
Table 3: Dose-Dependent Physiological Effects of Angiotensin (1-7)
| Effect | Model System | Dose Range | Observed Effect | Reference |
| Antidiuresis | Water-loaded rats | 40 pmol/100g BW | Decreased urine output | [11] |
| Vasodilation (Forearm Blood Flow) | Hypertensive patients | Intrarenal infusion | Dose-dependent increase in blood flow | [12] |
| Change in Intracellular Ca2+ | Proximal tubules | 10-12 M - 10-6 M | Biphasic effect on [Ca2+]i | [13] |
| Arachidonic Acid Release | Mas-transfected CHO cells | 10-11 M - 10-6 M | Concentration-dependent increase | [7] |
| Glomerulosclerosis Reduction | Nephritic rats | 144 - 576 µg/kg/day | Dose-dependent reduction | [14] |
| Antithrombotic Effect | Spontaneously Hypertensive Rats | 10 - 100 µg/kg (oral) | Acute antithrombotic effect | [15] |
Key Experimental Protocols
This section provides detailed methodologies for seminal experiments that were crucial in the discovery and characterization of Ang-(1-7).
Protocol 1: Identification and Quantification of Angiotensin-(1-7)
This protocol outlines the general steps for identifying and quantifying Ang-(1-7) from biological samples using High-Performance Liquid Chromatography (HPLC) coupled with Radioimmunoassay (RIA) or Mass Spectrometry (MS).
1. Sample Collection and Preparation:
- Collect blood or tissue samples in the presence of a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[16][17]
- For plasma, centrifuge the blood and separate the plasma.
- For tissues, homogenize the tissue in an appropriate buffer.
- Perform solid-phase extraction (e.g., using C18 Sep-Pak cartridges) to purify and concentrate the angiotensin peptides.[3]
2. High-Performance Liquid Chromatography (HPLC):
- Use a reverse-phase C18 column for the separation of angiotensin peptides.
- Employ a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., containing trifluoroacetic acid) to elute the peptides.
- Collect fractions corresponding to the retention time of a synthetic Ang-(1-7) standard.
3. Quantification:
- Radioimmunoassay (RIA):
- Use a specific antibody raised against Ang-(1-7).[16]
- Incubate the HPLC fractions with the antibody and a radiolabeled Ang-(1-7) tracer (e.g., 125I-Ang-(1-7)).
- Separate the antibody-bound and free tracer and quantify the radioactivity.
- Generate a standard curve using known concentrations of synthetic Ang-(1-7) to determine the concentration in the samples.
- Mass Spectrometry (MS):
- Analyze the HPLC eluate using a mass spectrometer (e.g., Q-ToF or triple quadrupole).[3]
- Identify Ang-(1-7) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
- Quantify the peptide by comparing the peak area or ion count to that of a known amount of a stable isotope-labeled internal standard.[3]
Protocol 2: Measurement of ACE2 Activity
This protocol describes a fluorometric assay to measure the enzymatic activity of ACE2 in converting Ang II to Ang-(1-7).
1. Reagents and Materials:
- Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).[18][19]
- Recombinant human or mouse ACE2 for standard curve generation.
- ACE2 inhibitor (e.g., MLN-4760) for specificity control.[18]
- Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).
- 96-well black microplate.
- Fluorescence microplate reader.
2. Assay Procedure:
- Prepare a standard curve using serial dilutions of recombinant ACE2.
- Add the biological sample (e.g., plasma, tissue homogenate) or ACE2 standard to the wells of the microplate.
- To a parallel set of wells, add the ACE2 inhibitor to determine non-specific fluorescence.
- Add the fluorogenic substrate to all wells to initiate the reaction.
- Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).[18]
3. Data Analysis:
- Subtract the background fluorescence (wells with substrate but no enzyme).
- Subtract the fluorescence of the inhibitor-treated samples from the total fluorescence to obtain ACE2-specific activity.
- Calculate the ACE2 activity in the samples by interpolating from the standard curve.
Protocol 3: Vasopressin Release Assay
This protocol details an in vitro method to assess the effect of Ang-(1-7) on the release of arginine vasopressin (AVP) from hypothalamo-neurohypophyseal explants.
1. Preparation of Hypothalamo-Neurohypophyseal System (HNS) Explants:
- Dissect the HNS from rats, including the hypothalamus, pituitary stalk, and posterior pituitary.
- Place the explants in a perifusion chamber and perifuse with a physiological buffer (e.g., Earle's balanced salt solution) at a constant flow rate.[5]
2. Experimental Procedure:
- After an equilibration period, collect baseline fractions of the perifusate.
- Add Ang-(1-7) at various concentrations to the perifusion medium for a defined period.
- Collect fractions during and after the exposure to Ang-(1-7).
- To test for receptor specificity, co-administer Ang-(1-7) with a Mas receptor antagonist (e.g., A-779).
3. Vasopressin Quantification:
- Extract AVP from the collected fractions using solid-phase extraction (e.g., phenylsilylsilica cartridges).[5]
- Quantify the AVP concentration in the extracts using a specific radioimmunoassay (RIA) for AVP.
Signaling Pathways and Logical Relationships
The discovery of the ACE2/Ang-(1-7)/Mas axis revealed a complex signaling network that often counteracts the classical ACE/Ang II/AT1R pathway. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Caption: Formation pathways of Angiotensin (1-7).
Caption: Angiotensin (1-7) signaling via the Mas receptor.
Caption: Experimental workflow for Ang-(1-7) quantification.
Conclusion
The discovery of Angiotensin (1-7) and its associated signaling pathway, the ACE2/Ang-(1-7)/Mas axis, has fundamentally reshaped our understanding of the Renin-Angiotensin System. No longer viewed as a simple linear cascade, the RAS is now appreciated as a complex and finely balanced system with both pressor and depressor arms. The vasodilatory, anti-inflammatory, and anti-fibrotic actions of Ang-(1-7) stand in stark contrast to the effects of Ang II, highlighting its therapeutic potential for a range of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the key historical discoveries, quantitative data, and experimental methodologies that have been instrumental in elucidating the crucial role of this once-overlooked peptide. Continued research into the intricate signaling and regulatory mechanisms of the ACE2/Ang-(1-7)/Mas axis holds significant promise for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The ACE2/Angiotensin-(1–7)/MAS Axis of the Renin-Angiotensin System: Focus on Angiotensin-(1–7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pnas.org [pnas.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 11. ahajournals.org [ahajournals.org]
- 12. nsuworks.nova.edu [nsuworks.nova.edu]
- 13. Dose-dependent effects of angiotensin-(1–7) on the NHE3 exchanger and [Ca2+]i in in vivo proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. An orally active formulation of angiotensin-(1-7) produces an antithrombotic effect | Clinics [elsevier.es]
- 16. ovid.com [ovid.com]
- 17. Measurement of Angiotensin Peptides: HPLC-RIA | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
